N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE
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Overview
Description
N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is a synthetic organic compound characterized by its unique molecular structure, which includes a bromophenyl sulfonyl group and a tetrahydrodibenzo[b,d]furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE typically involves the reaction of 4-bromobenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the sulfonyl group.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl sulfonyl group is believed to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The tetrahydrodibenzo[b,d]furan moiety may enhance the compound’s lipophilicity, facilitating its penetration into bacterial cells .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a similar bromophenyl sulfonyl group but differs in the rest of the structure.
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another compound with a bromophenyl sulfonyl group but with different functional groups.
Uniqueness
N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is unique due to its combination of the bromophenyl sulfonyl group and the tetrahydrodibenzo[b,d]furan moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H18BrNO4S |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |
InChI |
InChI=1S/C20H18BrNO4S/c1-13(23)22(27(24,25)16-9-6-14(21)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)26-20/h6-12H,2-5H2,1H3 |
InChI Key |
PRNUESQLWCIKMA-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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